(1-cyclohexyl-1H-benzo[d]imidazol-5-yl)methanamine
Overview
Description
(1-cyclohexyl-1H-benzo[d]imidazol-5-yl)methanamine is a useful research compound. Its molecular formula is C14H19N3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Benzimidazoles often interact with biological targets such as enzymes or receptors. For example, some benzimidazoles are known to inhibit the enzyme tubulin in parasites, disrupting their cellular structure .
Mode of action
The interaction of benzimidazoles with their targets can lead to changes in the target’s function. For instance, when benzimidazoles inhibit tubulin, it disrupts the parasite’s ability to maintain its cellular structure, leading to its death .
Biochemical pathways
The effects of benzimidazoles can influence various biochemical pathways. In the case of tubulin inhibition, the disruption of this protein can affect cell division and other processes dependent on the cytoskeleton .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of benzimidazoles can vary widely depending on the specific compound. Some are well-absorbed and widely distributed in the body, while others may be poorly absorbed or rapidly metabolized .
Result of action
The effects of benzimidazoles at the molecular and cellular level can lead to their observed biological activities. For example, the antiparasitic effects of some benzimidazoles are a direct result of their disruption of tubulin .
Action environment
The action, efficacy, and stability of benzimidazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, stability, and ability to reach its target .
Properties
IUPAC Name |
(1-cyclohexylbenzimidazol-5-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c15-9-11-6-7-14-13(8-11)16-10-17(14)12-4-2-1-3-5-12/h6-8,10,12H,1-5,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTJMCAYJGYVOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2C=CC(=C3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.